molecular formula C19H23NO6 B11221187 Diethyl 4-(3-hydroxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-hydroxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11221187
M. Wt: 361.4 g/mol
InChI Key: ASUQGLWVDNNBEX-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and requires a catalyst like acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

diethyl 4-(3-hydroxy-4-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H23NO6/c1-5-25-18(22)13-10-20(3)11-14(19(23)26-6-2)17(13)12-7-8-16(24-4)15(21)9-12/h7-11,17,21H,5-6H2,1-4H3

InChI Key

ASUQGLWVDNNBEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)O)C(=O)OCC)C

Origin of Product

United States

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